molecular formula C8H15NO B8328992 4-(1-Methylene-propyl)-morpholine

4-(1-Methylene-propyl)-morpholine

Cat. No.: B8328992
M. Wt: 141.21 g/mol
InChI Key: MAWVJNNUSIQSRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Methylethyl)morpholine, commonly referred to as 4-Isopropylmorpholine, is a nitrogen-containing heterocyclic compound with the molecular formula C₇H₁₅NO and an average molecular mass of 129.203 g/mol . Its structure consists of a morpholine ring (a six-membered ring containing one oxygen and one nitrogen atom) substituted with an isopropyl group (–CH(CH₃)₂) at the nitrogen position. Key identifiers include:

  • CAS Registry Number: 1004-14-4
  • ChemSpider ID: 66625
  • Synonyms: 4-Isopropylmorpholin, N-Isopropylmorpholine, 4-(Propan-2-yl)morpholine .

This compound is primarily utilized as a chemical intermediate in organic synthesis and industrial applications due to its basicity and solubility in polar solvents .

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

4-but-1-en-2-ylmorpholine

InChI

InChI=1S/C8H15NO/c1-3-8(2)9-4-6-10-7-5-9/h2-7H2,1H3

InChI Key

MAWVJNNUSIQSRX-UHFFFAOYSA-N

Canonical SMILES

CCC(=C)N1CCOCC1

Origin of Product

United States

Comparison with Similar Compounds

Substituent Group and Reactivity

The functional group attached to the morpholine nitrogen significantly influences reactivity and applications. Below is a comparative analysis:

Compound Name Substituent Molecular Formula Key Properties Applications References
4-Isopropylmorpholine Isopropyl (–CH(CH₃)₂) C₇H₁₅NO Moderate hydrophobicity; stable under standard conditions Solvent, synthesis intermediate
4-(3-Aminopropyl)morpholine Aminopropyl (–CH₂CH₂CH₂NH₂) C₇H₁₆N₂O Water-soluble; bp 224.5°C; irritant to tissues Fiber synthesis, pharmaceutical intermediate
4-(3-Chloropropyl)morpholine Chloropropyl (–CH₂CH₂CH₂Cl) C₇H₁₄ClNO Reactive due to chloride leaving group; bp not reported Alkylation reactions, polymer synthesis
Fomocine Phenylpropyl (–CH₂CH₂Ph) C₂₁H₂₅NO₂ Hydrophobic; therapeutic activity Local anesthetic (e.g., Erbocain)
4-[3-(2-Chloro-4-phenylphenoxy)propyl]morpholine Chlorophenoxypropyl C₁₈H₂₀ClNO₂ High steric bulk; halogenated aromatic moiety Agrochemical or drug precursor

Physicochemical Properties

  • Boiling Points: 4-(3-Aminopropyl)morpholine exhibits a higher boiling point (224.5°C) than 4-Isopropylmorpholine due to hydrogen bonding from the amine group .
  • Solubility: The aminopropyl derivative is water-soluble, whereas 4-Isopropylmorpholine is more soluble in organic solvents .
  • Reactivity: The chloropropyl analogue (C₇H₁₄ClNO) is highly reactive in nucleophilic substitution reactions, unlike the inert isopropyl derivative .

Key Research Findings

  • Steric Effects : Bulky substituents (e.g., tert-butylphenyl in 4-{2-[(4-tert-butylphenyl)methyl]propyl}-2,6-dimethylmorpholine) reduce reaction rates in catalytic processes but enhance binding specificity in drug design .
  • Toxicity: Aminopropyl derivatives exhibit higher tissue irritation compared to alkyl-substituted morpholines, necessitating careful handling .
  • Thermal Stability : Halogenated morpholines (e.g., 4-(2-Chloro-3-ethoxypropyl)morpholine) decompose at elevated temperatures, limiting their use in high-temperature reactions .

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